molecular formula C12H13ClN4S B608652 LRE1

LRE1

Cat. No.: B608652
M. Wt: 280.78 g/mol
InChI Key: PDWZXKSZLRVSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

LRE1’s applications span various scientific fields:

    Chemistry: this compound serves as a valuable tool for studying adenylyl cyclase function.

    Biology: Researchers use this compound to investigate sAC-dependent processes.

    Medicine: Its potential therapeutic applications are being explored.

    Industry: this compound may find applications in drug development and related fields.

Mechanism of Action

Preparation Methods

Synthetic Routes:

Industrial Production:

Information on large-scale industrial production methods for LRE1 is limited. Researchers typically obtain this compound through specialized suppliers.

Comparison with Similar Compounds

While specific similar compounds are not listed, LRE1’s uniqueness lies in its allosteric inhibition of sAC. Researchers continue to explore its distinct properties.

Properties

IUPAC Name

6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZXKSZLRVSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LRE1
Reactant of Route 2
Reactant of Route 2
LRE1
Reactant of Route 3
Reactant of Route 3
LRE1
Reactant of Route 4
LRE1
Reactant of Route 5
Reactant of Route 5
LRE1
Reactant of Route 6
Reactant of Route 6
LRE1
Customer
Q & A

Q1: What is LRE1 and what is its function in Saccharomyces cerevisiae?

A1: this compound (Laminarinase Resistance 1) is a non-essential protein found in the yeast Saccharomyces cerevisiae. [] It plays a role in regulating cell wall integrity and stress resistance, seemingly through its interaction with the protein kinase Cbk1. [, ]

Q2: How does this compound affect heat resistance in yeast?

A2: Overexpression of this compound enhances heat resistance in S. cerevisiae, while deleting it has the opposite effect. [] This effect appears to be linked to this compound's ability to inhibit Cbk1, influencing trehalose accumulation, a key factor in stress response. []

Q3: What is the relationship between this compound and chitinase expression in yeast?

A3: this compound negatively regulates the expression of CTS1, the gene encoding chitinase, an enzyme crucial for cell separation during yeast budding. [] Overexpression of this compound represses CTS1, leading to cell separation defects, while deletion of this compound increases CTS1 expression. [] This regulation is mediated through this compound's interaction with Cbk1. []

Q4: Does this compound affect the cAMP-PKA pathway in yeast?

A4: While this compound overexpression mimics some phenotypes of reduced cAMP-PKA pathway activity (like increased heat resistance), evidence suggests this compound acts independently of this pathway. []

Q5: What is the role of this compound in cell wall integrity?

A5: this compound contributes to cell wall integrity in yeast. [, ] Overexpression of this compound, along with other genes like HLR1 and WSC3, can suppress the sensitivity of HOG pathway mutants to cell wall-degrading enzymes. [] This suggests a potential role for this compound in maintaining cell wall structure, possibly through influencing glucan synthesis or organization. []

Q6: Does this compound interact with other proteins in yeast?

A6: Yes, this compound has been shown to interact with several proteins in yeast. It was initially identified through its interaction with the protein kinase Cbk1. [] Additionally, studies have revealed interactions between this compound and the intermediate filament protein Fin1, as well as proteins involved in vesicle transport and transcriptional regulation. []

Q7: What is known about this compound's role in organisms other than yeast?

A7: While this compound research primarily focuses on yeast, a study identified a soluble adenylyl cyclase (sAC) inhibitor also named this compound. [] This this compound is distinct from the yeast protein and demonstrates protective effects against hepatic ischemia/reperfusion injury in rats by improving mitochondrial function. []

Q8: How does the sAC inhibitor this compound protect against liver injury?

A8: this compound, the sAC inhibitor, appears to induce mitohormesis, a process where mild mitochondrial stress enhances cellular defenses. [] This mitohormetic response, potentially involving SirT3 activation and mitochondrial protein deacetylation, improves mitochondrial function, protecting the liver from ischemia/reperfusion injury. []

Q9: What are the implications of studying this compound?

A9: Studying this compound provides insights into fundamental cellular processes like cell wall regulation, stress response, and vesicle trafficking. [, , ] Understanding its function and interactions in yeast could offer valuable knowledge applicable to other organisms. Furthermore, the discovery of this compound as an sAC inhibitor with potential therapeutic benefits in liver injury highlights its broader significance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.